[(4-Chlorophenyl)methyl](2,2-dimethylpropyl)amine
Description
(4-Chlorophenyl)methylamine is a tertiary amine featuring a 4-chlorobenzyl group attached to a 2,2-dimethylpropyl (neopentyl) amine moiety.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
QLDILVBFVBIJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylamine may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(4-Chlorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Aryl Substituents: Chlorine (Cl): Enhances lipophilicity (logP) and electron-withdrawing effects, improving stability in oxidative environments. This is critical in agrochemical intermediates, as seen in metconazole synthesis . Ethoxy (OEt): Electron-donating properties decrease electrophilicity, which may reduce reactivity in coupling reactions .
- Amine Side Chains: Neopentyl (2,2-dimethylpropyl): Introduces steric hindrance, slowing degradation and improving thermal stability. Observed in neopentyl-containing phosphonothioate esters () and nitrosamine derivatives (). Branched Chains (e.g., dimethylamino): Increase solubility in polar solvents and modulate receptor binding in bioactive molecules .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl group in the target compound likely results in a higher logP compared to fluoro or ethoxy analogs, favoring membrane permeability in biological systems.
- Solubility: Neopentyl amines generally exhibit lower aqueous solubility due to steric bulk, whereas dimethylamino-substituted analogs () show improved solubility .
Research Findings and Data Gaps
- Biological Activity : While direct data is lacking, chloroaryl amines are frequently associated with antifungal and insecticidal activity. Fluorinated analogs () may offer reduced toxicity profiles.
- Thermal Stability: Neopentyl groups in related compounds (e.g., ’s phosphonothioate esters) resist thermal degradation, a trait likely shared by the target compound.
Biological Activity
(4-Chlorophenyl)methylamine, also known as N-[(4-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine, is an organic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, its effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H18ClN
- Molecular Weight : 211.73 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine
- Canonical SMILES : CC(C)(C)CNCC1=CC=CC=C1Cl
The biological activity of (4-Chlorophenyl)methylamine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of:
- Melanocortin Receptors : A study identified a related compound that acts as a potent antagonist of the melanocortin-4 receptor, suggesting similar potential for (4-Chlorophenyl)methylamine .
- Histone Deacetylase Inhibitors (HDACIs) : Derivatives of compounds with structural similarities have demonstrated antiproliferative effects against cancer cell lines, indicating potential applications in oncology .
Antiproliferative Effects
Research has indicated that compounds related to (4-Chlorophenyl)methylamine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study reported that certain derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
(4-Chlorophenyl)methylamine has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, although specific data on its efficacy against particular strains remains limited .
Study 1: Anticancer Activity
In a comprehensive study examining the effects of various structural analogs of (4-Chlorophenyl)methylamine, researchers synthesized 24 compounds and evaluated their effects on HCT-116 colorectal cancer cells. The findings revealed that:
- 12 out of 24 compounds exhibited significant inhibitory actions , with some showing IC50 values as low as 0.69 μM.
- The mechanism involved apoptosis induction and cell cycle arrest .
Study 2: HDAC Inhibition
Another study focused on the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives. These compounds were evaluated for their HDAC inhibitory activities:
- Results indicated that several derivatives displayed potent HDAC inhibition, with implications for their use in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Activity Type | IC50 (μM) |
|---|---|---|---|
| Doxorubicin | C27H29NO11 | Chemotherapy | 2.29 |
| (4-Chlorophenyl)methylamine | C12H18ClN | Antiproliferative | 0.69 - 11 |
| Other HDACIs | Varies | HDAC Inhibition | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
